(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid
Description
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (CAS: 878466-37-6) is a chlorinated aromatic compound with the molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.63 g/mol . Its structure features a benzo[1,4]dioxane core substituted with a chlorine atom at position 8 and an acetic acid group at position 5. The chlorine atom enhances π-π stacking interactions, improving binding affinity to aryl hydrocarbon receptors (AhR) . The compound exhibits notable stability and environmental persistence due to its rigid dioxane framework . Its acidic moiety allows protonation under physiological conditions, influencing solubility and reactivity .
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYZSNAKPZNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid typically involves the chlorination of a benzo-dioxin precursor followed by acetic acid substitution. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the benzo-dioxin ring, chlorination, and subsequent acetic acid substitution. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of chloro-substituted benzo-dioxins on cellular processes. It can serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.
Mechanism of Action
The mechanism of action of (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid involves its interaction with specific molecular targets. The chloro group and benzo-dioxin ring structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
- Environmental Impact: The chlorinated derivative’s stability raises concerns about bioaccumulation, unlike degradable analogs like the amino-substituted compound .
- Structure-Activity Relationships (SAR): Chlorine: Enhances lipophilicity and receptor binding but may reduce aqueous solubility. Ether Linkage: Reduces acidity, altering reactivity in nucleophilic environments .
Biological Activity
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is an organic compound with a chloro-substituted benzo-dioxin structure. It has gained attention in biological research due to its potential therapeutic applications and unique chemical properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉ClO₄
- Molecular Weight : 228.63 g/mol
- CAS Number : 878466-37-6
The compound features a chloro group that enhances its reactivity and potential biological interactions compared to similar compounds lacking this substitution.
Synthesis
The synthesis of this compound typically involves:
- Chlorination of a benzo-dioxin precursor using agents like thionyl chloride or phosphorus pentachloride.
- Substitution with acetic acid under controlled conditions to ensure selectivity at the desired position.
Anticancer Properties
Recent studies have evaluated the anticancer activity of various derivatives related to this compound. For instance:
- A series of compounds were tested against 12 human cancer cell lines, revealing that certain derivatives exhibited significant tumor growth inhibitory properties. Notably, some compounds showed potency comparable to established chemotherapeutics like cisplatin .
Antibacterial Activity
The compound has also been assessed for antibacterial properties:
- In vitro tests showed that derivatives with structural similarities exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL .
The biological activity of this compound may involve:
- Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, leading to increased cell death.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various chloro-substituted compounds on human cancer cell lines. Among them, methyl 8-chloro derivatives demonstrated significant inhibition of tumor growth, suggesting potential for further development as anticancer agents .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial effects of similar compounds, revealing that modifications in the molecular structure could enhance activity against resistant strains of bacteria. The findings indicated that specific substitutions could optimize efficacy and reduce toxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid | Lacks chloro substitution | Lower reactivity |
| (8-Bromo-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid | Contains bromo group | Different reactivity profile |
| (8-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid | Contains methyl group | Varied biological activity |
The presence of the chloro group in this compound imparts unique chemical properties that enhance its reactivity and potential biological interactions compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
